Cas no 1021179-88-3 (3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one)
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one
- 1021179-88-3
- GS-0602
- 3,7-dichloro-1-[(4-methoxyphenyl)methyl]quinoxalin-2-one
- DB-211944
- 3,7-dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one
- AKOS024462309
- 3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one
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- MDL: MFCD28127026
- Inchi: 1S/C16H12Cl2N2O2/c1-22-12-5-2-10(3-6-12)9-20-14-8-11(17)4-7-13(14)19-15(18)16(20)21/h2-8H,9H2,1H3
- InChI Key: MCBTYJWCTBKBOT-UHFFFAOYSA-N
- SMILES: ClC1C(N(C2C=C(C=CC=2N=1)Cl)CC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 334.0275830Da
- Monoisotopic Mass: 334.0275830Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 41.9Ų
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221857-1g |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | 97% | 1g |
$453 | 2021-08-04 | |
| TRC | D109025-50mg |
3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one |
1021179-88-3 | 50mg |
$ 220.00 | 2022-06-06 | ||
| TRC | D109025-100mg |
3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one |
1021179-88-3 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM221857-1g |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | 97% | 1g |
$528 | 2023-01-13 | |
| Ambeed | A410893-1g |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | 97% | 1g |
$484.0 | 2024-08-02 | |
| A2B Chem LLC | AI79181-1mg |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | >97% | 1mg |
$202.00 | 2024-01-05 | |
| A2B Chem LLC | AI79181-5mg |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | >97% | 5mg |
$215.00 | 2024-01-05 | |
| A2B Chem LLC | AI79181-10mg |
3,7-Dichloro-1-(4-methoxybenzyl)quinoxalin-2(1H)-one |
1021179-88-3 | >97% | 10mg |
$241.00 | 2024-01-05 |
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one Suppliers
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one: A Comprehensive Overview
3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one, also known by its CAS registry number CAS No. 1021179-88-3, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied due to their unique electronic properties and versatile applications. The molecule features a quinoxaline core with two chlorine atoms at positions 3 and 7, a methoxyphenyl group at position 4 of the benzene ring, and a methyl group attached to the quinoxaline nitrogen atom. These structural elements contribute to its distinct chemical behavior and reactivity.
The synthesis of 3,7-dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, reducing both the reaction time and the need for hazardous reagents. These developments underscore the importance of sustainable practices in chemical synthesis.
The physical and chemical properties of this compound are highly dependent on its molecular structure. The presence of electron-withdrawing groups like chlorine atoms enhances the electrophilic character of the quinoxaline ring, making it more susceptible to nucleophilic attacks. Additionally, the methoxy group at position 4 introduces steric hindrance and modulates the electronic environment around the benzene ring. These factors collectively influence the compound's solubility, thermal stability, and reactivity under different conditions.
Recent studies have focused on the application of 3,7-dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one in advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it a promising candidate for use in thin-film transistors (TFTs) and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can significantly improve charge transport characteristics without compromising mechanical stability.
In terms of biological applications, this compound has shown potential as a modulator of cellular signaling pathways. Preclinical studies suggest that it may act as an inhibitor of certain kinase enzymes involved in cancer progression. However, further research is required to fully understand its pharmacokinetics and toxicity profile before it can be considered for therapeutic use.
The environmental impact of CAS No. 1021179-88-3 is another area of growing interest. As industries increasingly prioritize sustainability, there is a need to evaluate how such compounds behave in natural ecosystems. Recent eco-toxicological assessments indicate that under controlled conditions, this compound exhibits low acute toxicity to aquatic organisms when properly managed. Nonetheless, long-term effects remain an area requiring further investigation.
In conclusion, 3,7-Dichloro-1-(4-methoxyphenyl)methyl-1,2-dihydroquinoxalin-2-one represents a multifaceted compound with diverse applications across multiple disciplines. Its synthesis methods continue to evolve with advancements in catalytic chemistry and green processes. Meanwhile, its physical properties and electronic characteristics make it a valuable component in cutting-edge materials science applications. As research progresses further into its biological effects and environmental implications, this compound is poised to play an even greater role in shaping future innovations across various industries.
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